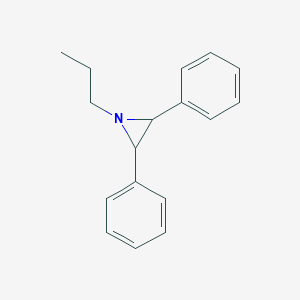
2,3-Diphenyl-1-propylaziridine
Descripción general
Descripción
2,3-Diphenyl-1-propylaziridine is a chemical compound with the empirical formula C17H19N . It has a molecular weight of 237.34 . It’s used in scientific research and has a unique molecular structure that exhibits high perplexity.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a Hill Notation of C17H19N . The compound contains 17 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical and Chemical Properties Analysis
This compound is a white crystalline substance . It has a melting point of 55-57 degrees Celsius . The compound contains 1-3% sodium hydroxide as an inhibitor .Aplicaciones Científicas De Investigación
Solvolytic Rearrangement Studies
The solvolytic rearrangement of aziridines like 1,2-diphenyl-3,3-dichloroaziridine has been explored. These studies have revealed detailed kinetics and mechanisms of reaction, including chlorine atom shifts and ring cleavage points. This research is crucial for understanding the chemical behavior of similar compounds, including 2,3-Diphenyl-1-propylaziridine (Brooks, Edwards, Levey, & Smyth, 1966).
Reactivity with Lewis Acids
Phenylaziridine, a compound structurally related to this compound, demonstrates unique reactivity when exposed to Lewis acids. This reactivity paves the way for the synthesis of functionalized pyrrolidines, expanding the scope of synthetic applications for similar aziridines (Ungureanu, Bologa, Chayer, & Mann, 1999).
N-Aminoaziridine Preparation
Research on the preparation of N-aminoaziridines, including variants like trans-1-amino-2,3-diphenylaziridine, is significant. These studies contribute to the understanding of the synthesis and structural properties of such compounds, which can be crucial for further chemical applications (Müller, Joos, Felix, Schreiber, Wintner, & Eschenmoser, 2003).
Formation of Distinctive Microstructures
Research into the self-assembly of diphenylalanine analogues, closely related to this compound, has led to the discovery of unique microstructures with potential applications in areas like biosensing, drug delivery, and artificial photosynthesis (Pellach, Mondal, Shimon, Adler-Abramovich, Buzhansky, & Gazit, 2016).
Energetic and Reactivity Properties
Diphenylamine, a compound related to this compound, has been studied for its energetic and reactivity properties. These studies are essential for understanding the chemical behavior and potential applications of diphenylamine and its derivatives (Freitas, Gomes, Liebman, & Silva, 2017).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,3-Diphenyl-1-propylaziridine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies involving proteomics to understand protein interactions and functions . The nature of these interactions often involves the binding of this compound to specific sites on proteins, which can influence the protein’s activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cellular environments, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . This modulation can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s interaction with enzymes and proteins often involves the formation of stable complexes that can alter the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful . These findings highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can influence the activity of enzymes involved in the oxidation and reduction reactions, thereby affecting the overall metabolic flux . These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
2,3-diphenyl-1-propylaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-13-18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOUNKOJLURQAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


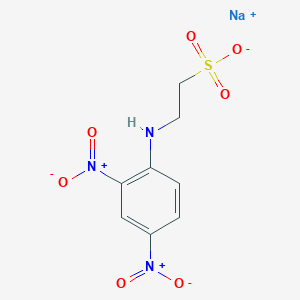



![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)

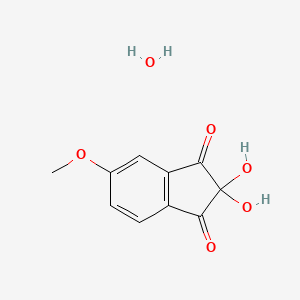
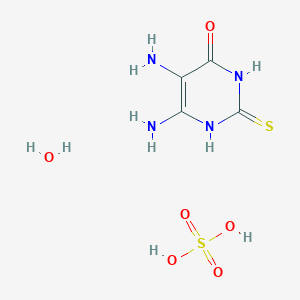
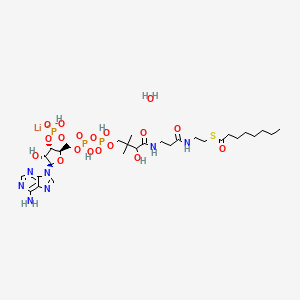

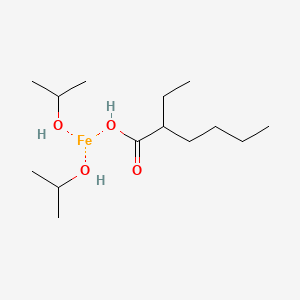


![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)
